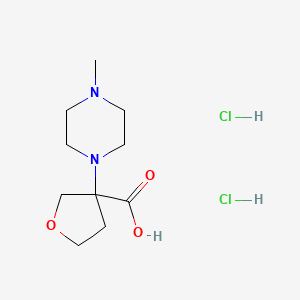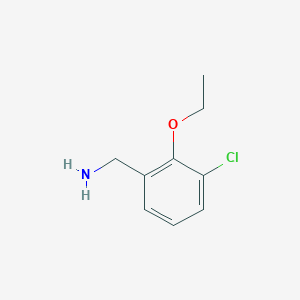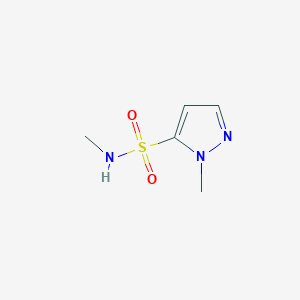
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
描述
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a piperazine ring substituted with a methyl group and an oxolane ring, which is further modified with a carboxylic acid group and dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, methyl iodide, oxolane, and carboxylic acid derivatives.
Reaction Steps:
Methylation: Piperazine is methylated using methyl iodide to form 4-methylpiperazine.
Oxolane Formation: The oxolane ring is synthesized through cyclization reactions involving appropriate precursors.
Carboxylation: The oxolane ring is then functionalized with a carboxylic acid group.
Salt Formation: The carboxylic acid derivative is converted to its dihydrochloride salt form.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce the carboxylic acid group.
Reduction: Reduction reactions may be employed in the synthesis of the oxolane ring.
Substitution: Substitution reactions are used in the methylation of piperazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Methyl iodide is used for methylation, and cyclization reactions are typically performed under acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Methylated piperazines.
科学研究应用
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is used in various fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the target and modulating its activity.
相似化合物的比较
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but lacks the oxolane ring.
3-(Dimethylamino)propionic acid: Similar functional groups but different core structure.
Uniqueness:
The presence of the oxolane ring in 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride distinguishes it from other compounds, providing unique chemical and physical properties.
属性
IUPAC Name |
3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXCYSFPCYBECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)




![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)





